molecular formula C6H11N B1608586 N-Vinylpyrrolidine CAS No. 4540-16-3

N-Vinylpyrrolidine

Cat. No. B1608586
CAS RN: 4540-16-3
M. Wt: 97.16 g/mol
InChI Key: UDJZTGMLYITLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Vinylpyrrolidone (NVP) is an organic compound consisting of a 5-membered lactam ring linked to a vinyl group . It is a colorless liquid, although commercial samples can appear yellowish . NVP is a biodegradable, water-soluble polymer derived from its monomer N-vinylpyrrolidone . It has excellent solubility in solvents of different polarities, good binding properties, and a stabilizing effect for suspensions and emulsions .


Synthesis Analysis

NVP is produced industrially by vinylation of 2-pyrrolidone, i.e., the base-catalyzed reaction with acetylene . Statistical copolymers of NVP with various alkyl methacrylates were prepared by free radical solution polymerization . The chemical structures of these copolymers were analyzed by Fourier transform infrared spectrometer (FTIR) and H NMR .


Molecular Structure Analysis

The molecular structure of NVP consists of a 5-membered lactam ring linked to a vinyl group . More detailed structural analysis would require specific spectroscopic data not provided in the search results.


Chemical Reactions Analysis

NVP undergoes copolymerization reactions with various alkyl methacrylates via reversible addition-fragmentation chain transfer polymerization (RAFT) . The reactivity ratio of NVP is significantly lower than that of the methacrylates .


Physical And Chemical Properties Analysis

NVP is a colorless liquid, although commercial samples can appear yellowish . It has a density of 1.04 g/cm³, a melting point of 13–14 °C, a boiling point of 92–95 °C, and a vapor pressure of 0.1 mmHg at 24 °C . It is soluble in both water and organic solvents .

Scientific Research Applications

Synthesis of Complex Compounds

N-Vinylpyrrolidone (NVP) plays a significant role in the synthesis of complex compounds. It is utilized in creating metal-polymer complexes, which are then used as catalysts in various industrial and medical fields. The process involves dissolving poly-N-vinylpyrrolidone in water, mixing it with metal salts like PdCl2 or MnCl2, and adding a reducing agent to obtain the final complex compounds. These are analyzed using FTIR, XRD, SEM, UV-Vis methods, confirming the successful construction of these complexes (Zeynalov et al., 2022).

Biomedical Applications

In biomedical applications, NVP derivatives are extensively used due to their low toxicity, chemical stability, and good biocompatibility. Notably, poly(N-vinylpyrrolidone) (PVP) surfaces are being investigated for preventing nonspecific protein adsorption, making it a promising antifouling surface modifier. PVP's hemocompatibility and physiological inactivity, comparable to poly(ethylene glycol) (PEG), also allow it to be used as a blood plasma substitute (Xiaoli Liu et al., 2013).

Polymer Synthesis and Modification

NVP is used in polymer synthesis, where its ability to form hydrogen bonds is utilized in chromatography for the separation of phenolic compounds. This property allows for the differentiation of complex compounds like chlorogenic acids into various subcategories based on their molecular structure (M. Clifford, 1974). Additionally, NVP-based monomers are synthesized for creating functional PVP with adjustable properties for different biomedical applications, including drug delivery systems (J. Engström et al., 2006).

Surface Functionalization

Surface functionalization of degradable polymers using NVP is gaining attention. The method involves covalently grafting NVP onto surfaces of polymers like poly(l-lactide), improving wettability and maintaining well-defined surface topographies. This process enhances the substrate's suitability for the adhesion and proliferation of human cells, crucial in biomedical engineering (M. Källrot et al., 2006).

Photografting Techniques

The development of non-destructive and solvent-free photografting techniques using NVP is also an area of interest. These techniques are utilized to modify the surfaces of degradable polymers, significantly enhancing their wettability and biocompatibility. The ability to preserve the substrate's micro-patterns during this process opens new avenues in biomaterials research (M. Källrot et al., 2006).

Radiation Studies

Studies on the effects of γ-radiation on NVP and its homopolymer have been conducted. This research provides insights into the radical mechanism of polymerization induced by radiation and its influence on polymer properties like molecular weights. Understanding these effects is crucial in developing radiation-resistant materials and polymers with specific characteristics (Jennifer A Davis et al., 1981).

Chemical Synthesis

NVP is involved in various chemical syntheses, such as the creation of 2-Aryl- and 2-Vinylpyrrolidines. These compounds have significant implications in bioactive compounds' synthesis. The process utilizes copper-catalyzed intermolecular carboamination and can handle a variety of substrates, highlighting NVP's versatility in organic synthesis (Chanchamnan Um et al., 2016).

Safety And Hazards

NVP is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes serious eye damage, may cause respiratory irritation, and is suspected of causing cancer . It is harmful if swallowed, in contact with skin, or if inhaled . It also causes damage to organs through prolonged or repeated exposure .

Future Directions

NVP is a versatile polymer widely employed as a carrier in the pharmaceutical, biomedical, and nutraceutical fields . Its versatility and peculiar properties make NVP one of the most suitable and promising polymers for the development of new pharmaceutical forms . Several PVP-based systems have been developed to deliver different active principles, of both natural and synthetic origin . Future research will likely continue to explore its potential in drug delivery and other applications.

properties

IUPAC Name

1-ethenylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-7-5-3-4-6-7/h2H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJZTGMLYITLIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-43-4
Record name Poly(vinylpyrrolidine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70196500
Record name N-Vinylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Vinylpyrrolidine

CAS RN

4540-16-3
Record name N-Vinylpyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4540-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Vinylpyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004540163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Vinylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-VINYLPYRROLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGQ0JZ9FNA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Vinylpyrrolidine
Reactant of Route 2
Reactant of Route 2
N-Vinylpyrrolidine
Reactant of Route 3
Reactant of Route 3
N-Vinylpyrrolidine
Reactant of Route 4
Reactant of Route 4
N-Vinylpyrrolidine
Reactant of Route 5
N-Vinylpyrrolidine
Reactant of Route 6
N-Vinylpyrrolidine

Citations

For This Compound
225
Citations
VF Kurenkov, TA Zhelonkina, NA Ryabysheva… - Russian journal of …, 2003 - Springer
The influence of single- and double-charged cations on degradation of metal 2-acrylamido-2-methylpropanesulfonate-N-vinylpyrrolidine copolymers in aqueous solutions in the …
Number of citations: 2 link.springer.com
K Viswanathan, CB Fuh - Materials Letters, 2011 - Elsevier
… In this report, we used poly(N-vinylpyrrolidine) as a mediator to prepare hybrid shell coated quantum dots nanoparticles, PVP is an amphiphilic polymer. It offered effective surface …
Number of citations: 1 www.sciencedirect.com
S Yui-U, SS Skorokhodov, AA Vansheidt - Polymer Science USSR, 1964 - Elsevier
IN THE literature there is information about the copolymerization of certain known N-vinylmonomers, for example N-vinylcarbazol [1], N-vinylpyrrolidine [2], N-vinylphthalimide [3] etc. …
Number of citations: 1 www.sciencedirect.com
MA Khan, MM Rahman… - … -Plastics Technology and …, 2002 - Taylor & Francis
… Five types of additives (1%) of different chemical nature, such as 2-hydroxyethylmethacrylate, ethylhexylacrylate, acrylamide, N -vinylpyrrolidine, and urea (U) were added into the bulk …
Number of citations: 19 www.tandfonline.com
C Sadurni - Revista de la Sociedad Quimica de Mexico, 1978 - inis.iaea.org
N-vinylpyrrolidine graft by irradiation in silicon|INIS …
Number of citations: 2 inis.iaea.org
L Wang, GC Jiang, X Lin, XM Zhang… - Materials Science …, 2017 - Trans Tech Publ
… Adsorption characteristics of lecithin and PVP (poly (N-vinylpyrrolidine)) on the hydrate surfaces were performed in the NVT ensemble at temperatures of 277K and the hydrate …
Number of citations: 3 www.scientific.net
T Ono, F Teramoto, H Fukaya, N Terasawa… - Journal of fluorine …, 1997 - Elsevier
The fluoride ion catalyzed Oligomerization of F-vinylamines, such as F-(N,N-dimethylvinylamine), F-(N-vinylmorpholine) and F-(N-vinylpyrrolidine), was investigated. It was found that …
Number of citations: 1 www.sciencedirect.com
P Kocienski - Synfacts, 2014 - thieme-connect.com
… Comment: N-Vinylphthalimide was used in the Mizoroki–Heck reaction leading to A, whereas Nvinylpyrrolidine, N-vinylacetamide, vinyl acetate or vinyl ethers all reacted mainly on the …
Number of citations: 0 www.thieme-connect.com
AM Kuliev, LV Kolpakova - Ortopediia Travmatologiia i …, 1989 - europepmc.org
… This study is devoted to experimental investigation of using a polymeric self-dissolving film of N-vinylpyrrolidine and alkylmethacrylate 100 muk to 300 muk in width for arthroplasty of the …
Number of citations: 2 europepmc.org
BØ Kvamme - ISOPE International Ocean and Polar Engineering …, 2001 - onepetro.org
… )) and another functional group that takes part in the inhibitor VC-713 are presented and discussed in relation to previously published results for PVP (Poly(N-vinylpyrrolidine)). A …
Number of citations: 13 onepetro.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.